molecular formula C14H14N2O2S B14160134 2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide

2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide

Cat. No.: B14160134
M. Wt: 274.34 g/mol
InChI Key: PIEZEXRJQATKRB-OQLLNIDSSA-N
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Description

2-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide is a chemical compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2-phenylacetohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can bind to proteins, inhibiting their activity and affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C14H14N2O2S/c1-10-7-8-19-12(10)9-15-16-14(18)13(17)11-5-3-2-4-6-11/h2-9,13,17H,1H3,(H,16,18)/b15-9+

InChI Key

PIEZEXRJQATKRB-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C(C2=CC=CC=C2)O

solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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